C5 Regioselectivity in Suzuki Coupling
The compound provides exclusive reactivity at the 5-position of the indazole ring. This is in direct contrast to its closest analogs, 3-Methyl-1H-indazole-6-boronic acid (CAS 1245816-26-5) and 3-Methyl-1H-indazole-7-boronic acid (CAS 1310404-47-7), which couple at the C6 and C7 positions, respectively. The regioisomeric purity of the target compound ensures the synthesis of a specific C5-substituted indazole derivative, a critical requirement for SAR studies. No cross-reactivity between regioisomers has been reported . The regioselective functionalization of indazoles is a well-documented challenge in synthetic chemistry [1].
| Evidence Dimension | Regiochemistry of Suzuki Coupling |
|---|---|
| Target Compound Data | C5 coupling position |
| Comparator Or Baseline | 3-Methyl-1H-indazole-6-boronic acid (C6 coupling) and 3-Methyl-1H-indazole-7-boronic acid (C7 coupling) |
| Quantified Difference | N/A (Qualitative difference in product identity) |
| Conditions | Standard Suzuki-Miyaura reaction conditions |
Why This Matters
This positional specificity is non-negotiable for medicinal chemists performing SAR studies, as the substitution pattern directly determines the biological activity of the resulting lead compound.
- [1] Sadler, S. A., Hones, A. C., Roberts, B., & et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 6707-6714. View Source
